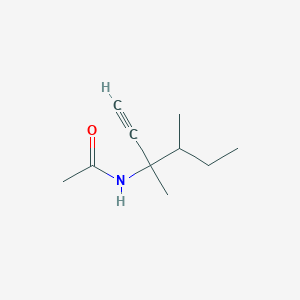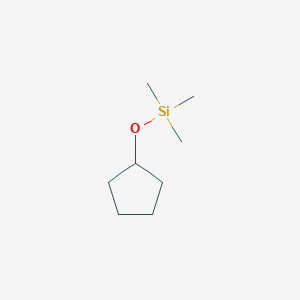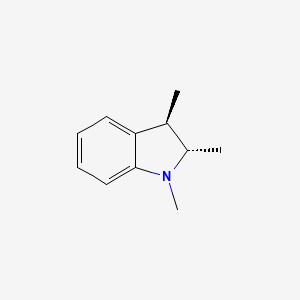
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- is a derivative of indole, a heterocyclic aromatic organic compound. Indole and its derivatives are significant in various fields due to their biological and chemical properties. This particular compound is characterized by the presence of three methyl groups and a dihydroindole structure, making it unique in its class.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The reaction conditions often involve refluxing the reactants in glacial acetic acid or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized Fischer indole synthesis with continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
化学反应分析
Types of Reactions
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroindole structure to an indole structure.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Fully hydrogenated indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and DNA. The pathways involved often relate to the compound’s ability to modulate biological processes, such as cell signaling and gene expression.
相似化合物的比较
Similar Compounds
1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-:
1H-Indole, 2,3-dihydro-1-methyl-: Another derivative with fewer methyl groups, leading to different chemical properties.
Uniqueness
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- is unique due to its specific methylation pattern, which influences its reactivity and biological activity. This distinct structure allows for unique interactions in chemical reactions and biological systems, setting it apart from other indole derivatives.
属性
CAS 编号 |
55049-68-8 |
|---|---|
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC 名称 |
(2S,3R)-1,2,3-trimethyl-2,3-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-8-9(2)12(3)11-7-5-4-6-10(8)11/h4-9H,1-3H3/t8-,9-/m0/s1 |
InChI 键 |
GHIPBJHEPWWMAE-IUCAKERBSA-N |
手性 SMILES |
C[C@H]1[C@@H](N(C2=CC=CC=C12)C)C |
规范 SMILES |
CC1C(N(C2=CC=CC=C12)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


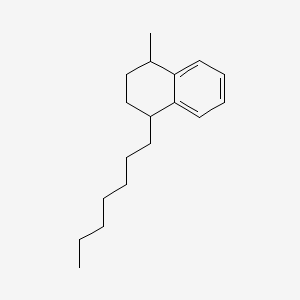

![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
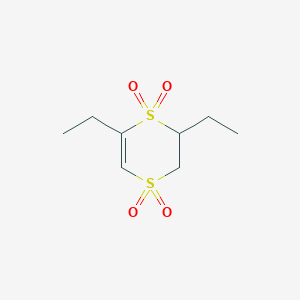
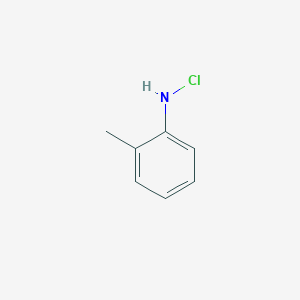


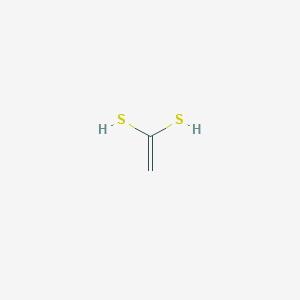
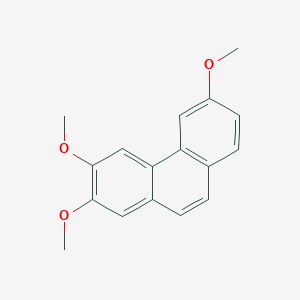
![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
